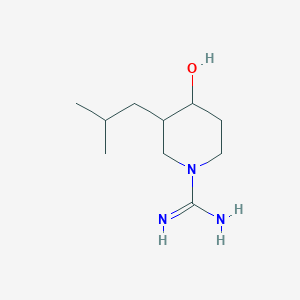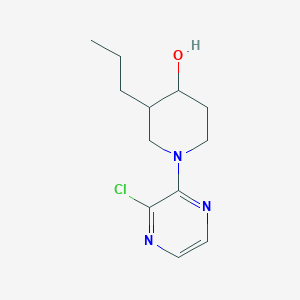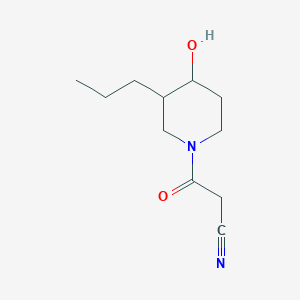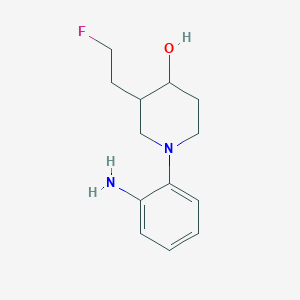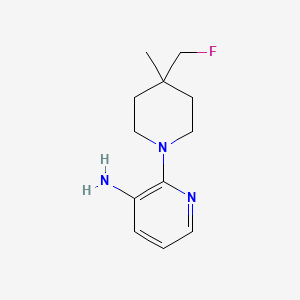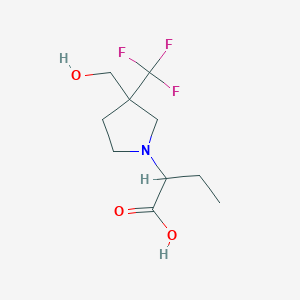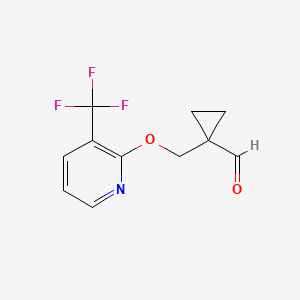
1-(((3-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Overview
Description
This compound is a derivative of trifluoromethylpyridine . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular formula of the compound is C11H10F3NO2. The molecular weight is 245.2 g/mol.Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Medicinal Chemistry
This compound is utilized in medicinal chemistry for the synthesis of novel pharmaceutical agents. Its trifluoromethyl group is particularly significant in the development of drugs due to its ability to enhance binding affinity and metabolic stability . The compound’s structural motif is found in several therapeutic agents, indicating its potential in drug discovery and design.
Agriculture
In the agricultural sector, this chemical serves as a precursor for the synthesis of pesticides and herbicides. Its pyridinyl moiety can be instrumental in disrupting the growth of unwanted plants and pests, contributing to crop protection strategies .
Materials Science
The compound’s unique structure is explored in materials science for creating polymers with specific properties. The cyclopropane ring can impart rigidity, while the trifluoromethyl group could contribute to the material’s resistance to degradation, making it valuable in the development of durable materials .
Environmental Science
Researchers are investigating the environmental impact of fluorinated compounds, including this one. Its breakdown products and interaction with environmental factors are studied to assess its persistence and potential ecological effects .
Biochemistry
In biochemistry, the compound is used as a reagent in proteomics research. It may interact with proteins or enzymes, providing insights into biological pathways and mechanisms .
Pharmacology
Pharmacologically, the compound’s ability to modify biological molecules makes it a candidate for the development of new therapeutic drugs. Its role in the modulation of pharmacokinetic and pharmacodynamic profiles is of particular interest .
Future Directions
Mechanism of Action
- Indole derivatives, such as the one , have diverse biological activities. They interact with various receptors and enzymes, including G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in signal transduction pathways .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
1-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-2-1-5-15-9(8)17-7-10(6-16)3-4-10/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFYRIOKYLNVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=C(C=CC=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((3-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1481783.png)
![Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1481785.png)
![5-(2-chloroacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481786.png)
![5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481787.png)
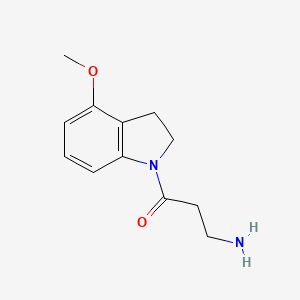
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481789.png)
